![molecular formula C17H18N4O2S B2368000 1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171341-17-5](/img/structure/B2368000.png)
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that belongs to the class of thiazole-containing pyrazoles. This compound has been extensively researched for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, though not directly mentioned in available research, relates to studies involving similar chemical structures. For example, research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides highlights the geometric parameters of methoxy/methyl-substituted phenyl groups and their perpendicular orientation to the pyrazoline ring. This demonstrates the compound's relevance in studying molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for the development of new pharmaceuticals (Köysal et al., 2005).
Auxin Activities and Antiblastic Properties
Another study involved the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, which was used to obtain pyrazole carboxylic acid and further synthesized into compounds with auxin activities. Although these activities were not high, some compounds exhibited antiblastic properties against wheat gemma, suggesting potential agricultural applications (Yue et al., 2010).
Cytotoxicity for Cancer Research
Further research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests that compounds with a similar structure to 1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide could be valuable in developing new anti-cancer agents (Hassan et al., 2014).
Fluorescent Dye Development
N-ethoxycarbonylpyrene- and perylene thioamides were used as building blocks for synthesizing fluorescent dyes with potential applications in bioimaging and sensing. The dyes displayed fluorescence across a wide spectrum, indicating that compounds similar to 1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide could contribute to the field of fluorescent materials (Witalewska et al., 2019).
Anticancer Activity
A study on thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate demonstrated anticancer activity against breast cancer cells (MCF7). This highlights the potential of 1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in contributing to the development of novel anticancer agents (Sonar et al., 2020).
properties
IUPAC Name |
1-ethyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-21-8-7-13(20-21)16(22)19-17-18-14(10-24-17)12-5-6-15(23-3)11(2)9-12/h5-10H,4H2,1-3H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIFWODLFWUGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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